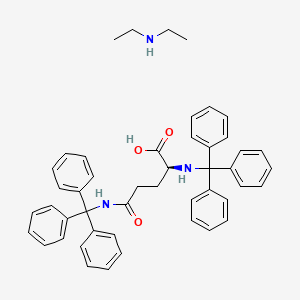

Trt-Gln(Trt)-OH Dea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trt-Gln(Trt)-OH Dea, also known as TentaGel™ S Trt-Gln(Trt)Fmoc, is a protected amino acid used in peptide synthesis . It is a solid form with an extent of labeling of 0.18 mmol/g protected amino acid loading . The functional group of this compound is Fmoc .

Synthesis Analysis

The synthesis of this compound involves Fmoc solid-phase peptide synthesis . The process includes the treatment of a peptidyl-resin with a cleavage cocktail, which is not one simple reaction, but a series of competing reactions . The goal of this step is to separate the peptide from the support while removing the protecting groups from the side-chains .Molecular Structure Analysis

The molecular structure of this compound is Nα-Fmoc-Nδ-trityl-L-glutamine 4-[poly(oxyethylene)carbamoyl]trityl ester polymer-bound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the removal of the N-terminal Fmoc group using piperidine . This is followed by the treatment of the peptidyl resin with TFA . During this process, highly reactive cationic species are generated from the protecting groups and the handles on the resin .Physical And Chemical Properties Analysis

This compound is a solid form with an extent of labeling of 0.18 mmol/g protected amino acid loading . It is suitable for Fmoc solid-phase peptide synthesis . The particle size is 90 μm .Wissenschaftliche Forschungsanwendungen

Peptidsynthese

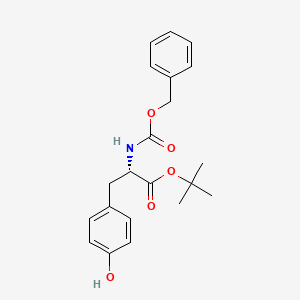

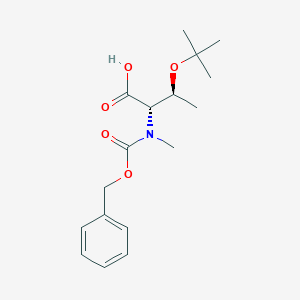

„Trt-Gln(Trt)-OH Dea“ wird bei der Synthese von Peptiden verwendet {svg_1}. Die Verbindung ist eine geschützte Form der Aminosäure Glutamin, die es ermöglicht, sie in Peptidketten einzubauen, ohne mit anderen Komponenten der Synthesereaktion zu reagieren {svg_2}.

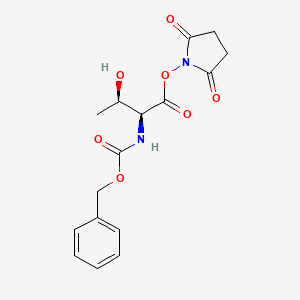

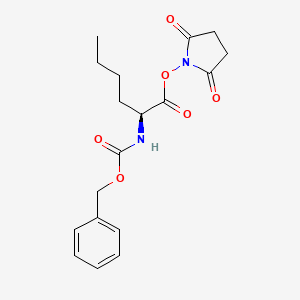

2. Spaltung und Entschützung in der Peptidsynthese Diese Verbindung spielt eine entscheidende Rolle bei den Spaltungs- und Entschützungsschritten der Peptidsynthese {svg_3}. Nachdem die Peptidkette aufgebaut wurde, müssen die Schutzgruppen (in diesem Fall Trt) entfernt werden. Dies geschieht mit Hilfe eines Spaltungscocktails, und die Wahl der Reagenzien und Bedingungen ist entscheidend, um eine Schädigung des Peptids zu verhindern {svg_4}.

Synthese komplexer Peptide

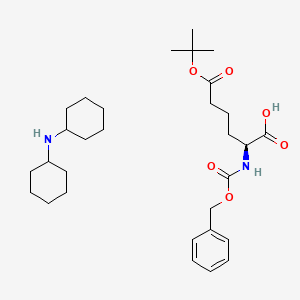

Die Verwendung geschützter Aminosäuren wie „this compound“ ermöglicht die Synthese komplexer Peptide, die mit ungeschützten Aminosäuren schwer oder unmöglich herzustellen wären {svg_5}. Dies eröffnet Möglichkeiten für die Entwicklung neuer Medikamente und Therapien {svg_6}.

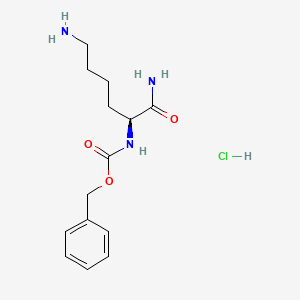

4. Forschung nach neuen Spaltungs- und Entschützungmethoden Die Herausforderungen, die mit den Spaltungs- und Entschützungsschritten in der Peptidsynthese verbunden sind, haben zu einer großen Menge an Forschung nach neuen Methoden und Reagenzien geführt {svg_7}. “this compound” und ähnliche Verbindungen werden in dieser Forschung oft verwendet {svg_8}.

Produktion von bioaktiven Peptiden

Bioaktive Peptide haben ein breites Anwendungsspektrum, von Pharmazeutika bis hin zur Lebensmittelwissenschaft {svg_9}. Die Verwendung geschützter Aminosäuren wie „this compound“ kann die Produktion dieser Peptide erleichtern {svg_10}.

Entwicklung neuer Materialien

Peptide können verwendet werden, um eine Vielzahl neuer Materialien mit einzigartigen Eigenschaften zu schaffen {svg_11}. Die Verwendung geschützter Aminosäuren in der Peptidsynthese ist ein wichtiger Teil dieser Forschung {svg_12}.

Wirkmechanismus

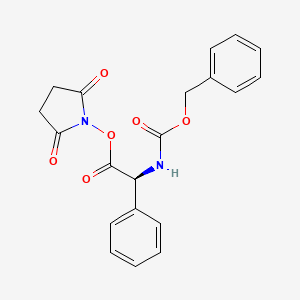

The mechanism of action of Trt-Gln(Trt)-OH Dea in peptide synthesis involves the generation of highly reactive cationic species during TFA cleavage of the peptide from the support . These species can react with residues containing nucleophilic functional groups, such as Trp, Met, Tyr, and Cys . To prevent this, various nucleophilic reagents (known as scavengers) are added to the TFA to quench these ions .

Safety and Hazards

Trt-Gln(Trt)-OH Dea is classified as a non-combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

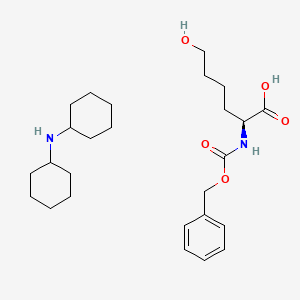

Relevant Papers One relevant paper found discusses the influence of dimerization of lipopeptide Laur-Orn-Orn-Cys–NH . The paper mentions the use of Trt (Gln, Cys) among other side chain protecting groups in the synthesis of the peptide .

Eigenschaften

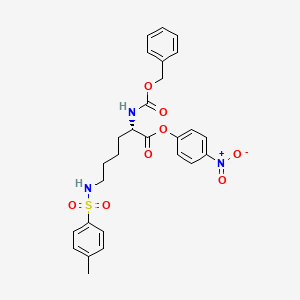

IUPAC Name |

N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H38N2O3.C4H11N/c46-40(45-43(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38)32-31-39(41(47)48)44-42(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35;1-3-5-4-2/h1-30,39,44H,31-32H2,(H,45,46)(H,47,48);5H,3-4H2,1-2H3/t39-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBRODKUSRNHSN-UFUJWDBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H49N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)